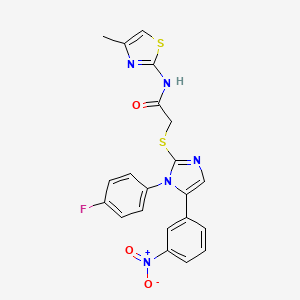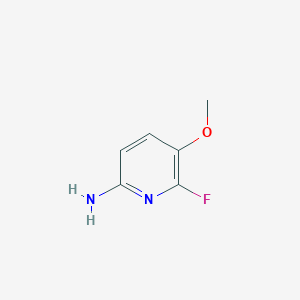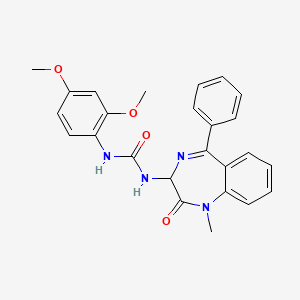![molecular formula C21H27N3O5 B2488812 (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1421532-70-8](/img/structure/B2488812.png)
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound involves complex structures, including a pyrazole ring, a spiro linkage, and multiple methoxy functional groups. These features suggest its synthesis and study could be significant in the fields of medicinal chemistry and material science due to the unique properties that such molecular frameworks often exhibit.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step reactions, starting from simpler precursors. For example, a related compound, as discussed in a study by Rao et al. (2016), involves synthesizing spiro compounds using reactions that could include nucleophilic addition or cyclization processes (Rao et al., 2016).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Studies like those by Yuan et al. (2017) provide insights into how crystal structure and molecular interactions can be analyzed (Yuan et al., 2017).
Scientific Research Applications
Antimicrobial and Anticancer Potency
Research indicates that pyrazole derivatives exhibit significant antimicrobial and anticancer activities. A particular study focused on the synthesis of novel pyrazole derivatives, revealing that certain compounds demonstrated higher anticancer activity than the reference drug, doxorubicin. Additionally, these compounds displayed notable antimicrobial activity, making them potential candidates for further drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Analysis and Synthesis
The detailed structural analysis and synthesis of pyrazole derivatives have been documented, providing insights into their molecular configuration. For instance, the crystal structure of certain pyrazole derivatives was identified through X-ray diffraction, establishing a foundation for further investigation and potential applications (Cao, Dong, Shen, & Dong, 2010).
Antibacterial and Antioxidant Activities
Another aspect of pyrazole derivatives is their antibacterial and antioxidant properties. Research conducted on tri-substituted pyrazoles revealed that these compounds not only possess antibacterial and antioxidant activities but also hold promise for molecular docking analysis, which is crucial for drug design and development (Lynda, 2021).
Synthesis Techniques and Biological Activities
The synthesis of pyrazole derivatives through various techniques, such as microwave-assisted synthesis, has been explored. These synthesized compounds have been evaluated for their biological activities, showcasing their potential in the fields of medicinal and organic chemistry (Swarnkar, Ameta, & Vyas, 2014).
properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-23-18(14-17(22-23)16-13-15(26-2)5-6-19(16)27-3)20(25)24-9-7-21(8-10-24)28-11-4-12-29-21/h5-6,13-14H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIPUCCXADQDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4(CC3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488729.png)
![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)



![3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide](/img/structure/B2488739.png)
![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)
![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)
![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)
![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)
